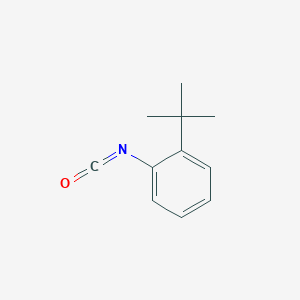

2-(Tert-Butyl)Phenyl Isocyanate

Description

The exact mass of the compound 2-(Tert-Butyl)Phenyl Isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Tert-Butyl)Phenyl Isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-Butyl)Phenyl Isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-tert-butyl-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-7-10(9)12-8-13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQNLONQWMLAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370887 | |

| Record name | 2-tert-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56309-60-5 | |

| Record name | 2-tert-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Tert-Butyl)Phenyl Isocyanate chemical properties

<An In-depth Technical Guide to 2-(Tert-Butyl)Phenyl Isocyanate

Introduction

2-(Tert-Butyl)Phenyl Isocyanate is an aromatic isocyanate characterized by the presence of a bulky tert-butyl group ortho to the isocyanate functionality. This steric hindrance plays a pivotal role in modulating the reactivity of the isocyanate group, making it a valuable reagent in specialized applications within organic synthesis, polymer chemistry, and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in the chemical sciences.

Core Molecular Features

The juxtaposition of the electron-withdrawing isocyanate group and the sterically demanding tert-butyl substituent on the phenyl ring gives rise to a unique electronic and steric profile. The tert-butyl group, through hyperconjugation and inductive effects, can influence the electrophilicity of the isocyanate carbon. More significantly, its size sterically shields the isocyanate, influencing its reaction kinetics and selectivity with various nucleophiles compared to unhindered aromatic isocyanates.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-(Tert-Butyl)Phenyl Isocyanate is fundamental for its effective application and safe handling in a laboratory setting.

| Property | Value |

| CAS Number | 56309-60-5[1][2] |

| Molecular Formula | C11H13NO[3] |

| Molecular Weight | 175.23 g/mol [3] |

| Boiling Point | 225 °C (lit.)[1][2][4] |

| Density | 1.012 g/mL at 25 °C (lit.)[1][2][4] |

| Refractive Index (n20/D) | 1.525 (lit.)[1][4] |

| Flash Point | 199 °F[2][4] |

These properties indicate that 2-(Tert-Butyl)Phenyl Isocyanate is a relatively high-boiling liquid with a density slightly greater than water. Its high flash point suggests a lower fire hazard compared to more volatile organic compounds.

Synthesis and Manufacturing

The synthesis of 2-(Tert-Butyl)Phenyl Isocyanate typically starts from 2-tert-butylaniline. While several methods exist for the conversion of amines to isocyanates, the most common industrial route involves phosgenation. However, due to the high toxicity of phosgene, alternative, safer methods are continually being explored.

Phosgenation of 2-tert-butylaniline

This classical method involves the reaction of 2-tert-butylaniline with phosgene (COCl2) or a phosgene equivalent like diphosgene or triphosgene. The reaction proceeds through a carbamoyl chloride intermediate, which is then thermally decomposed to yield the isocyanate and hydrogen chloride.

Experimental Protocol: Phosgenation of 2-tert-butylaniline

-

Reaction Setup: A solution of 2-tert-butylaniline in an inert, high-boiling solvent (e.g., toluene or xylene) is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet for phosgene.

-

Phosgene Addition: Phosgene gas is carefully introduced into the stirred solution at a controlled rate. The reaction is typically carried out at elevated temperatures.

-

Intermediate Formation: The reaction of the amine with phosgene forms an N-(2-tert-butylphenyl)carbamoyl chloride intermediate.

-

Thermal Decomposition: The reaction mixture is heated to induce the elimination of HCl from the carbamoyl chloride, yielding 2-(Tert-Butyl)Phenyl Isocyanate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to remove the solvent and any byproducts.

Alternative Synthetic Routes: The Curtius Rearrangement

A notable phosgene-free alternative for synthesizing isocyanates is the Curtius rearrangement.[5][6][7][8][9] This reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas.[6][8] The acyl azide is typically prepared from a carboxylic acid derivative.

Workflow: Curtius Rearrangement for Isocyanate Synthesis

Caption: General workflow of the Curtius rearrangement for isocyanate synthesis.

Causality in Experimental Choice: The Curtius rearrangement is often favored in laboratory settings and for the synthesis of fine chemicals due to its milder reaction conditions and the avoidance of highly toxic reagents like phosgene.[5][9] The choice of azide source (e.g., sodium azide, DPPA) and the method of activating the carboxylic acid can be tailored to the specific substrate and desired scale.[7] The migration of the R group occurs with complete retention of its stereochemistry, a key advantage for chiral molecules.[6][7]

Reactivity and Mechanistic Considerations

The isocyanate group is a highly electrophilic functionality, making it susceptible to nucleophilic attack at the central carbon atom.[10][11] The reactivity of 2-(Tert-Butyl)Phenyl Isocyanate is a balance between the electronic activation provided by the phenyl ring and the steric hindrance imposed by the ortho-tert-butyl group.

Reactions with Nucleophiles

Isocyanates readily react with a variety of nucleophiles, including alcohols, amines, and water, to form carbamates (urethanes), ureas, and carbamic acids (which subsequently decompose to amines), respectively.[8][10]

Reaction Scheme: Nucleophilic Addition to Isocyanates

Caption: General reaction of an isocyanate with a nucleophile.

-

Reaction with Alcohols: The reaction with alcohols yields N-(2-tert-butylphenyl)carbamates. This reaction is often catalyzed by tertiary amines or organotin compounds.[10] The bulky tert-butyl group can slow the rate of this reaction compared to less hindered isocyanates.

-

Reaction with Amines: Primary and secondary amines react rapidly with 2-(Tert-Butyl)Phenyl Isocyanate to form the corresponding substituted ureas.[10] This reaction is generally faster than the reaction with alcohols.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decarboxylates to yield the corresponding primary amine (2-tert-butylaniline in this case) and carbon dioxide.[10] This reaction is important to consider during storage and handling, as moisture can lead to degradation of the isocyanate and pressure buildup from CO2 evolution.

Influence of the Tert-Butyl Group

The steric bulk of the tert-butyl group in the ortho position has several important consequences:

-

Reduced Reactivity: It hinders the approach of nucleophiles to the electrophilic carbon of the isocyanate group, leading to slower reaction rates compared to phenyl isocyanate or other less hindered aromatic isocyanates.

-

Increased Selectivity: This reduced reactivity can be exploited to achieve greater selectivity in reactions with molecules containing multiple nucleophilic sites.

-

Stability: The steric hindrance also contributes to the stability of the molecule, reducing its tendency to undergo self-polymerization (dimerization or trimerization), which can be a problem with other isocyanates.[10]

Handling, Storage, and Safety

Isocyanates as a class of compounds are toxic and require careful handling.[10] They are known respiratory and skin sensitizers.

Safety Precautions

-

Ventilation: All work with 2-(Tert-Butyl)Phenyl Isocyanate should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. For operations with a potential for aerosol generation, respiratory protection may be necessary.

-

Moisture Sensitivity: The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[12][13]

-

Incompatibilities: Avoid contact with strong acids, strong bases, alcohols, amines, and water.[13][14]

Storage

2-(Tert-Butyl)Phenyl Isocyanate should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials.[12]

Applications in Research and Development

The unique properties of 2-(Tert-Butyl)Phenyl Isocyanate make it a valuable tool in several areas of chemical research and development.

-

Synthesis of Sterically Hindered Ureas and Carbamates: It is an ideal reagent for introducing a bulky N-aryl substituent, which can be useful in the synthesis of agrochemicals, pharmaceuticals, and materials with specific steric requirements. 2-tert-butylaniline, a precursor, is an important intermediate in the synthesis of various therapeutic agents.[15]

-

Polymer Chemistry: As a monofunctional isocyanate, it can be used as a chain terminator or a modifying agent in the synthesis of polyurethanes and other polymers. Its steric bulk can be used to control polymer architecture and properties.

-

Ligand Synthesis: The corresponding ureas and other derivatives can serve as ligands in coordination chemistry and catalysis, where the tert-butyl group can influence the metal center's coordination sphere and catalytic activity.

Conclusion

2-(Tert-Butyl)Phenyl Isocyanate is a specialized aromatic isocyanate whose reactivity is significantly influenced by the steric hindrance of the ortho-tert-butyl group. This feature, while reducing its overall reaction rate, provides opportunities for enhanced selectivity in organic synthesis. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in research and development.

References

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

-

Curtius rearrangement. Wikipedia. [Link]

-

Organic Chemistry/Isocyanate. Wikibooks. [Link]

-

Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. Allen. [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Isocyanate-based multicomponent reactions. RSC Advances (RSC Publishing). [Link]

-

Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. [Link]

-

Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Nucleophilic Isocyanation. National Institutes of Health. [Link]

-

2-Tert-butyl-6-methylphenyl isocyanate. NIST WebBook. [Link]

-

2-Tert-butyl-6-methylphenyl isocyanate. NIST WebBook. [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives.

-

ISOCYANIDE SYNTHESIS. DTIC. [Link]

- Synthesis method of tert-butyl isocyanate.

-

tert-BUTYL ISOCYANATE HAZARD SUMMARY. NJ.gov. [Link]

- Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.

-

2-tert-Butylaniline | C10H15N | CID 80574. PubChem - NIH. [Link]

-

2-tert-Butylaniline, 98% | 362220-25G | SIGMA-ALDRICH. Scientific Laboratory Supplies. [Link]

Sources

- 1. 2-(TERT-BUTYL)PHENYL ISOCYANATE | 56309-60-5 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 56309-60-5 | 2-(tert-Butyl)phenylisocyanate | Isocyanates and Isothiocyanates | Ambeed.com [ambeed.com]

- 4. 2-(TERT-BUTYL)PHENYL ISOCYANATE | 56309-60-5 [amp.chemicalbook.com]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 11. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2-(Tert-Butyl)Phenyl Isocyanate: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-(tert-Butyl)phenyl isocyanate. This document is crafted to serve as an essential resource for researchers, scientists, and professionals in the field of drug development. The isocyanate functional group is a cornerstone of modern synthetic chemistry, and the unique steric and electronic properties imparted by the ortho-tert-butyl substituent make this particular reagent a valuable tool in the synthesis of complex molecular architectures. This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind experimental choices and to equip the reader with practical, field-proven insights. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Molecular Structure and Physicochemical Properties

2-(Tert-Butyl)phenyl isocyanate, with the CAS number 56309-60-5, is an aromatic isocyanate characterized by a bulky tert-butyl group positioned ortho to the isocyanate functionality. This steric hindrance plays a pivotal role in its reactivity and selectivity.

Structural Analysis

The molecular structure of 2-(tert-butyl)phenyl isocyanate dictates its chemical behavior. The key structural features include:

-

Isocyanate Group (-N=C=O): This functional group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. The linear geometry of the N=C=O moiety is a defining characteristic.

-

Phenyl Ring: The aromatic ring influences the electronic properties of the isocyanate group through resonance and inductive effects.

-

Ortho-Tert-Butyl Group: This bulky alkyl group provides significant steric hindrance around the isocyanate group, which can modulate its reactivity compared to unhindered aryl isocyanates. This steric shielding can prevent unwanted side reactions and influence the regioselectivity of its reactions.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-(Tert-Butyl)Phenyl Isocyanate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [2] |

| CAS Number | 56309-60-5 | [1] |

| Appearance | Liquid | |

| Boiling Point | 225 °C (lit.) | [3] |

| Density | 1.012 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.525 (lit.) | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and quality control of 2-(tert-Butyl)phenyl isocyanate. The expected spectral features are outlined below, based on data from similar compounds and general principles of spectroscopy.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This typically appears in the region of 2250-2275 cm⁻¹. The presence of the aromatic ring will also give rise to characteristic C-H and C=C stretching and bending vibrations.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region (around 1.3-1.5 ppm). The aromatic protons will appear as a multiplet in the downfield region (typically 7.0-7.5 ppm).

-

¹³C NMR: The carbon of the isocyanate group is expected to have a chemical shift in the range of 120-130 ppm. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will appear in the aliphatic region. The aromatic carbons will have signals in the aromatic region, with their chemical shifts influenced by the substituents.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern is expected to involve the loss of the tert-butyl group or other characteristic fragments.

Synthesis of 2-(Tert-Butyl)Phenyl Isocyanate

The synthesis of aryl isocyanates traditionally involves the use of phosgene or its derivatives. While effective, the high toxicity of phosgene has driven the development of alternative, safer synthetic routes.

Classical Synthesis via Phosgenation

The reaction of 2-(tert-butyl)aniline with phosgene (or a phosgene equivalent like triphosgene) is a common method for the preparation of 2-(tert-butyl)phenyl isocyanate.[5]

Reaction Scheme:

Experimental Protocol (General Procedure):

Caution: Phosgene is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Setup: A solution of 2-(tert-butyl)aniline in an inert solvent (e.g., toluene, chlorobenzene) is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet tube.

-

Phosgenation: Phosgene gas is bubbled through the solution at a controlled rate. The reaction is typically carried out at elevated temperatures. Alternatively, a solution of triphosgene in the same solvent can be added portion-wise.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to follow the disappearance of the starting aniline.

-

Work-up: Upon completion, excess phosgene and hydrogen chloride are removed by purging with an inert gas (e.g., nitrogen).

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure 2-(tert-butyl)phenyl isocyanate.[5]

The rationale behind using an inert solvent is to ensure a homogeneous reaction mixture and to help control the reaction temperature. The removal of HCl is crucial as it can react with the isocyanate product.

Phosgene-Free Synthetic Routes

The development of phosgene-free methods for isocyanate synthesis is a significant area of research in green chemistry. These methods often involve the carbonylation of amines or the rearrangement of other functional groups.

One promising approach involves the oxidative carbonylation of amines using carbon monoxide and an oxidizing agent, often in the presence of a catalyst. Another method is the thermal decomposition of carbamates, which can be prepared from amines and carbonates.[6]

Illustrative Phosgene-Free Workflow:

Caption: General reaction of 2-(tert-butyl)phenyl isocyanate with a nucleophile.

-

Reaction with Amines to Form Ureas: Primary and secondary amines react readily with 2-(tert-butyl)phenyl isocyanate to form N,N'-disubstituted or N,N,N'-trisubstituted ureas. [7]This reaction is fundamental in the synthesis of many biologically active molecules, as the urea moiety is a common pharmacophore. [7]* Reaction with Alcohols and Phenols to Form Carbamates: Alcohols and phenols add to the isocyanate group to yield carbamates (urethanes). This reaction is widely used in the synthesis of pharmaceuticals and agrochemicals. [8] Experimental Protocol for Urea Synthesis (Example):

-

Dissolution: Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask.

-

Addition of Isocyanate: Slowly add a stoichiometric amount of 2-(tert-butyl)phenyl isocyanate to the stirred solution at room temperature or below (an ice bath may be necessary to control the exothermic reaction).

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Isolation: The urea product often precipitates from the reaction mixture and can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography. [5] The choice of solvent is critical to ensure the solubility of the reactants and to facilitate product isolation. Aprotic solvents are preferred to avoid reaction with the isocyanate.

Role in Drug Discovery and Development

The urea and carbamate linkages formed from 2-(tert-butyl)phenyl isocyanate are prevalent in a wide range of pharmaceutical compounds. The tert-butylphenyl moiety can contribute to the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.

While specific examples of marketed drugs containing the 2-(tert-butyl)phenyl isocyanate-derived moiety are not readily found in the public domain, the use of substituted phenyl isocyanates as building blocks in drug discovery is well-documented. For instance, various substituted phenyl isocyanates are used to synthesize libraries of urea derivatives for screening against biological targets. [9]The unique steric profile of 2-(tert-butyl)phenyl isocyanate makes it an attractive candidate for generating novel chemical entities with potentially improved selectivity and metabolic stability.

Safety and Handling

2-(Tert-Butyl)phenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: Isocyanates are toxic by inhalation and can cause respiratory irritation and sensitization. They are also irritants to the skin and eyes.

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines and alcohols.

Conclusion

2-(Tert-Butyl)phenyl isocyanate is a valuable and versatile reagent in organic synthesis, particularly for the preparation of urea and carbamate derivatives. Its unique molecular structure, featuring a sterically demanding ortho-tert-butyl group, offers opportunities for controlling reactivity and selectivity in synthetic transformations. While its direct incorporation into marketed drugs is not widely reported, its potential as a building block in drug discovery programs is significant. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory. As the demand for novel and diverse chemical scaffolds in drug development continues to grow, reagents like 2-(tert-butyl)phenyl isocyanate will undoubtedly play an increasingly important role.

References

-

SpectraBase. 2-tert-Butyl-6-methylphenyl isocyanate. [Link]

-

SciSpace. Novel synthesis of ureas: application of t-butylureas. [Link]

-

PubChem. Tert-Butyl isocyanide. [Link]

-

NIST WebBook. 2-Tert-butyl-6-methylphenyl isocyanate. [Link]

- Google Patents.

-

Organic Syntheses. PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. [Link]

-

PubChem. tert-Butyl isocyanate. [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

NIST WebBook. 2-Tert-butyl-6-methylphenyl isocyanate. [Link]

-

National Institutes of Health. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]

-

DTIC. ISOCYANIDE SYNTHESIS. [Link]

- Google Patents.

- Google Patents. Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea.

-

PubMed. Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. [Link]

-

RWTH Publications. Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. [Link]

-

Scribd. 2014 Isocyanate and Phosgene Free Routes PDF. [Link]

-

National Institutes of Health. Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. [Link]

-

ResearchGate. The reaction of isocyanates with ureas to form biurets. The arrows show... [Link]

-

ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). [Link]

-

Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates. [Link]

-

ChemAnalyst. Algenesis Labs Revolutionizes Polyurethane Production with 100% Biogenic, Phosgene-Free Isocyanate. [Link]

-

National Institutes of Health. How To Get Isocyanate? [Link]

- Google Patents.

-

SpectraBase. Phenylisocyanate - Optional[1H NMR] - Spectrum. [Link]

-

NIST WebBook. 2-Tert-butyl-6-methylphenyl isocyanate. [Link]

-

ResearchGate. Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. [Link]

- Google Patents.

Sources

- 1. 56309-60-5 | 2-(Tert-butyl)phenyl isocyanate - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. scbt.com [scbt.com]

- 3. 2-(TERT-BUTYL)PHENYL ISOCYANATE | 56309-60-5 [chemicalbook.com]

- 4. 2-Tert-butyl-6-methylphenyl isocyanate [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(Tert-Butyl)Phenyl Isocyanate: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(tert-butyl)phenyl isocyanate (CAS 56309-60-5), a key aromatic isocyanate intermediate in organic synthesis and drug development. This document details the theoretical principles and practical considerations for acquiring and interpreting its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra, this guide utilizes high-fidelity predicted data to serve as a reliable reference for researchers. Standardized experimental protocols for each spectroscopic technique are also presented to ensure data integrity and reproducibility.

Introduction

2-(tert-butyl)phenyl isocyanate is a valuable reagent characterized by the sterically demanding tert-butyl group positioned ortho to the highly reactive isocyanate functionality. This unique structural arrangement influences its reactivity and spectroscopic properties, making a thorough understanding of its analytical data crucial for its effective use in research and development. This guide aims to provide scientists with the foundational knowledge to identify and characterize this compound with confidence.

Molecular Structure and Properties:

| Property | Value | Source |

| CAS Number | 56309-60-5 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Boiling Point | 225 °C (lit.) | [2] |

| Density | 1.012 g/mL at 25 °C (lit.) | [2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The isocyanate group (-N=C=O) has a very strong and characteristic absorption band, making IR an excellent primary method for confirming the presence of this moiety.

Predicted IR Spectrum and Interpretation

The predicted IR spectrum of 2-(tert-butyl)phenyl isocyanate would be dominated by the asymmetric stretching vibration of the isocyanate group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2270-2250 | Very Strong, Sharp | N=C=O asymmetric stretch | This is the most characteristic peak for isocyanates, appearing in a relatively clean region of the spectrum. Its high intensity is due to the large change in dipole moment during the vibration. |

| ~3100-3000 | Medium | Aromatic C-H stretch | These absorptions are typical for C-H bonds on a benzene ring. |

| ~2970-2870 | Medium-Strong | Aliphatic C-H stretch | These peaks arise from the C-H stretching vibrations of the tert-butyl group. |

| ~1600-1450 | Medium-Weak | Aromatic C=C skeletal vibrations | These are characteristic absorptions for the benzene ring. |

| ~1370 and ~1390 | Medium | C-H bending (tert-butyl) | The characteristic doublet for a tert-butyl group arising from symmetric and asymmetric bending vibrations. |

| ~750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend | This strong absorption is indicative of the 1,2-disubstitution pattern on the phenyl ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for obtaining the IR spectrum of liquid samples like 2-(tert-butyl)phenyl isocyanate with minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[3][4] A background spectrum should be collected with the clean, empty crystal.[5]

-

Sample Application: Place a small drop of 2-(tert-butyl)phenyl isocyanate directly onto the center of the ATR crystal.[3][4]

-

Spectrum Acquisition: Acquire the spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline corrected.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(tert-butyl)phenyl isocyanate, ¹H and ¹³C NMR are essential for confirming the structure and purity.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum will show distinct signals for the tert-butyl protons and the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a sharp singlet. |

| ~7.1-7.5 | Multiplet | 4H | Aromatic Protons | The four protons on the ortho-disubstituted benzene ring will exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts are in the typical aromatic region. |

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~31 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group appear in the aliphatic region. |

| ~35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded compared to the methyl carbons. |

| ~125-135 | Aromatic Carbons | The carbons of the phenyl ring will appear in this range. The carbon attached to the isocyanate group and the carbon attached to the tert-butyl group will have distinct chemical shifts from the other aromatic carbons. |

| ~130 | C -N=C=O | The carbon of the isocyanate group is a quaternary carbon and will appear in the aromatic region. |

| ~145 | C -C(CH₃)₃ | The aromatic carbon directly attached to the tert-butyl group. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of 2-(tert-butyl)phenyl isocyanate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6][7]

-

Transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is appropriate for the spectrometer.[6][7]

-

Filter the solution if any solid particles are present to avoid peak broadening.[6]

Instrumental Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[7]

-

Shim the magnetic field to achieve optimal homogeneity.[7]

-

Acquire the ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for volatile organic compounds like 2-(tert-butyl)phenyl isocyanate.

Predicted Mass Spectrum and Fragmentation Pattern

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 175, corresponding to the molecular weight of C₁₁H₁₃NO.

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A prominent peak at m/z = 160, resulting from the cleavage of a methyl radical from the tert-butyl group to form a stable tertiary carbocation. This is often a major fragmentation pathway for tert-butyl substituted compounds.

-

Loss of the isocyanate group (-NCO): A peak at m/z = 133, corresponding to the [C₁₀H₁₃]⁺ fragment.

-

Formation of the tropylium ion: Rearrangement and fragmentation of the aromatic ring can lead to the formation of the tropylium ion at m/z = 91.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[8] The sample is vaporized by heating under high vacuum.[9]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[9][10]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Workflow and Data Integration

A logical workflow for the spectroscopic characterization of 2-(tert-butyl)phenyl isocyanate is essential for unambiguous identification.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-(TERT-BUTYL)PHENYL ISOCYANATE | 56309-60-5 [chemicalbook.com]

- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Reactivity of 2-(Tert-Butyl)Phenyl Isocyanate with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-(tert-butyl)phenyl isocyanate with a range of common nucleophiles, including amines, alcohols, and water. The document is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry. It delves into the underlying principles governing the reactivity of this sterically hindered aromatic isocyanate, offering insights into reaction mechanisms, the influence of catalysts and solvents, and practical experimental considerations. Detailed protocols for representative reactions and analytical monitoring are provided to facilitate reproducible and optimized synthetic outcomes.

Introduction: The Unique Profile of 2-(Tert-Butyl)Phenyl Isocyanate

2-(tert-butyl)phenyl isocyanate is an aromatic isocyanate characterized by the presence of a bulky tert-butyl group in the ortho position to the isocyanate functionality. This structural feature imparts a unique reactivity profile, dominated by significant steric hindrance that profoundly influences its interactions with nucleophiles. While the isocyanate group is inherently electrophilic and reactive towards nucleophiles, the tert-butyl group kinetically shields the electrophilic carbon atom, modulating the reaction rates and, in some cases, the reaction pathways. Understanding the interplay between the electronic properties of the aromatic system and the steric demands of the ortho-substituent is paramount for effectively utilizing this reagent in organic synthesis.

Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which enhances the electrophilicity of the isocyanate carbon. However, substituents on the aromatic ring can either augment or diminish this reactivity through inductive and resonance effects. In the case of 2-(tert-butyl)phenyl isocyanate, the tert-butyl group is a weak electron-donating group, which slightly reduces the electrophilicity of the isocyanate carbon. However, this electronic effect is largely overshadowed by the substantial steric hindrance it imposes.[1]

This guide will systematically explore the consequences of this steric hindrance on the reactivity of 2-(tert-butyl)phenyl isocyanate with key classes of nucleophiles, providing a framework for predicting and controlling reaction outcomes.

Fundamental Principles of Reactivity

The reaction of an isocyanate with a nucleophile is a nucleophilic addition to the carbonyl group of the isocyanate. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the -N=C=O group.

The Role of Steric Hindrance

The tert-butyl group, with its large van der Waals radius, creates a sterically congested environment around the isocyanate functionality. This steric bulk raises the activation energy of the nucleophilic attack, leading to significantly slower reaction rates compared to unhindered aromatic isocyanates like phenyl isocyanate. The ortho-positioning of the tert-butyl group is particularly effective at impeding the approach of nucleophiles.[1]

Caption: Steric hindrance from the ortho-tert-butyl group impeding nucleophilic attack.

Electronic Effects

The electronic nature of both the isocyanate and the nucleophile plays a crucial role in determining the reaction rate. Electron-withdrawing groups on the aromatic ring of the isocyanate increase its reactivity by making the isocyanate carbon more electrophilic. Conversely, electron-donating groups decrease reactivity. The tert-butyl group is weakly electron-donating, which slightly deactivates the isocyanate group towards nucleophilic attack.

The nucleophilicity of the attacking species is also a key determinant. Generally, the order of reactivity for common nucleophiles with isocyanates is:

Aliphatic Amines > Aromatic Amines > Primary Alcohols > Water > Secondary Alcohols > Phenols > Tertiary Alcohols

Reactivity with Specific Nucleophiles

Reaction with Amines: Urea Formation

The reaction of 2-(tert-butyl)phenyl isocyanate with primary and secondary amines yields substituted ureas. This reaction is typically fast, even with the steric hindrance, as amines are potent nucleophiles. However, the rate is still considerably slower than that of unhindered aromatic isocyanates.

-

Primary vs. Secondary Amines: Primary amines generally react faster than secondary amines due to reduced steric hindrance around the nitrogen atom. However, the difference in reactivity may not be substantial enough to achieve high selectivity in competitive reactions without careful control of reaction conditions.[2]

Caption: Reaction of 2-(tert-butyl)phenyl isocyanate with a primary amine to form a substituted urea.

Reaction with Alcohols: Carbamate (Urethane) Formation

The reaction with alcohols to form carbamates (urethanes) is significantly slower than the reaction with amines and is highly sensitive to steric hindrance in both the isocyanate and the alcohol.

-

Primary vs. Secondary vs. Tertiary Alcohols: The reactivity of alcohols follows the order: primary > secondary >> tertiary. The reaction with tertiary alcohols is often extremely slow and may require harsh conditions and catalysis.[3]

The reaction is often catalyzed by bases, such as tertiary amines (e.g., triethylamine, DABCO), or organometallic compounds (e.g., dibutyltin dilaurate).[1]

Reaction with Water: Hydrolysis and Urea Formation

The reaction of 2-(tert-butyl)phenyl isocyanate with water leads to the formation of an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form a symmetrical diaryl urea. This side reaction is a common issue when working with isocyanates in the presence of moisture. The hydrolysis of aryl isocyanates is generally slower than that of alkyl isocyanates.[4] The hydrolysis of phenyl isocyanate is subject to general base catalysis.[5]

Catalysis of Reactions with Sterically Hindered Isocyanates

Due to the reduced reactivity of 2-(tert-butyl)phenyl isocyanate, catalysis is often necessary to achieve reasonable reaction rates and yields, particularly with less potent nucleophiles like alcohols.

Amine Catalysis

Tertiary amines, such as triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO), are commonly used catalysts. They are believed to function by forming a reactive complex with the alcohol, increasing its nucleophilicity.

Organometallic Catalysis

Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts for the isocyanate-alcohol reaction.[1] However, they are often non-selective and can also catalyze side reactions. Other metal catalysts based on zirconium, bismuth, and iron have also been explored.[6]

Caption: General workflow for catalyzed reactions of 2-(tert-butyl)phenyl isocyanate.

Solvent Effects

The choice of solvent can significantly influence the rate of isocyanate reactions. Polar aprotic solvents, such as tetrahydrofuran (THF), ethyl acetate, and acetone, are often good choices for reactions with alcohols and phenols. Non-polar solvents can lead to very slow reaction rates. Highly polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can sometimes catalyze the reaction of aromatic isocyanates with alcohols. It is crucial to use anhydrous solvents to prevent the competing hydrolysis reaction.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and desired outcomes.

General Considerations

-

Moisture Sensitivity: 2-(tert-butyl)phenyl isocyanate is sensitive to moisture. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dried glassware.

-

Safety: Isocyanates are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol for Reaction with a Primary Amine (Urea Formation)

Objective: To synthesize N-(2-tert-butylphenyl)-N'-(butyl)urea.

Materials:

-

2-(tert-butyl)phenyl isocyanate

-

n-Butylamine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-(tert-butyl)phenyl isocyanate (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of n-butylamine (1.0 eq) in anhydrous DCM to the stirred isocyanate solution via a syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure. If necessary, the crude product can be purified by recrystallization or column chromatography.

Protocol for Catalyzed Reaction with a Primary Alcohol (Carbamate Formation)

Objective: To synthesize butyl (2-tert-butylphenyl)carbamate.

Materials:

-

2-(tert-butyl)phenyl isocyanate

-

n-Butanol

-

Dibutyltin dilaurate (DBTDL)

-

Anhydrous toluene

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2-(tert-butyl)phenyl isocyanate (1.0 eq) and n-butanol (1.1 eq) in anhydrous toluene.

-

Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the reaction mixture.

-

Heat the reaction mixture to a desired temperature (e.g., 80 °C) and stir.

-

Monitor the reaction progress by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the carbamate carbonyl peak (~1700 cm⁻¹).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography on silica gel.

Analytical Methods for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of reactions involving 2-(tert-butyl)phenyl isocyanate.

| Technique | Principle | Advantages | Limitations |

| FTIR Spectroscopy | Monitors the disappearance of the characteristic isocyanate (-N=C=O) stretching band around 2270 cm⁻¹. | Real-time monitoring, relatively simple. | Less precise for quantitative analysis, potential for overlapping peaks. |

| NMR Spectroscopy | Monitors the disappearance of reactant signals and the appearance of product signals. | Provides detailed structural information and quantitative data. | Requires deuterated solvents, may not be suitable for real-time monitoring of fast reactions. |

| HPLC | Separates and quantifies reactants and products. | High sensitivity and accuracy, suitable for complex mixtures. | Requires derivatization for isocyanate analysis, not typically for real-time monitoring. |

| Titration | Back-titration of unreacted isocyanate after reaction with an excess of a standard amine solution (e.g., di-n-butylamine). | Cost-effective, robust for routine analysis. | Not suitable for real-time monitoring, can be labor-intensive. |

Conclusion

The reactivity of 2-(tert-butyl)phenyl isocyanate is a fascinating case study in the interplay of steric and electronic effects in organic chemistry. Its bulky ortho-substituent significantly tempers the inherent reactivity of the isocyanate group, necessitating a nuanced approach to its use in synthesis. By understanding the principles outlined in this guide, including the impact of nucleophile choice, catalysis, and solvent effects, researchers can effectively harness the unique properties of this sterically hindered building block for the synthesis of a wide range of valuable molecules. The provided protocols and analytical guidance serve as a practical starting point for further exploration and optimization of reactions involving this versatile reagent.

References

- Addressing steric hindrance in 4-Benzyloxyphenyl isocyan

- Brown, W. E., Green, A. H., Cedel, T. E., & Cairns, J. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental Health Perspectives, 72, 5–11.

- Guo, Y., van Es, D. S., & Albertazzi, L. (2023). Catalysts for Isocyanate Cyclotrimerization. Chemistry – An Asian Journal, 18(10), e202300189.

- Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 541-551.

- Wissman, H. G., Rand, L., & Frisch, K. C. (1964). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Applied Polymer Science, 8(6), 2971-2977.

- Castro, A., Sun, E., & Rodriguez, M. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(9), 1509.

- Rooney, J. M. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(7), 2409-2432.

- Al-Rawashdeh, N. A. F. (2016). Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. RSC Advances, 6(104), 101686-101700.

- Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(7), 2409-2432.

- Al-Hasani, R. A. M., & Al-Karaghouli, A. A. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1989-1999.

- Schupp, T., & Plehiers, M. (2022). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a urea bond.

- Werner, S., & Blank, W. J. (2003). Advances in Catalysis for Organic Coatings. CHIMIA International Journal for Chemistry, 57(11), 723-728.

- Loizou, G. D., & Jones, K. (2006). Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester. Chemical Research in Toxicology, 19(4), 543-551.

- Castro, A., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers (Basel), 11(9), 1509.

- Matar, N. (2018). Answer to "Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?".

- Castro, E. A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1725-1728.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Tert-butyl-6-methylphenyl isocyanate [webbook.nist.gov]

- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 4. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chimia.ch [chimia.ch]

An In-depth Technical Guide to the Electronic Properties of 2-(tert-butyl)phenyl isocyanate

Abstract: This technical guide provides a comprehensive analysis of the electronic properties of 2-(tert-butyl)phenyl isocyanate. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with experimental data to offer a deep understanding of the molecule's structure, reactivity, and spectroscopic characteristics. We explore the intricate interplay between the sterically demanding, electron-donating tert-butyl group and the strongly electrophilic isocyanate moiety, elucidating how this unique substitution pattern governs the molecule's behavior.

Introduction: The Significance of a Sterically Hindered Electrophile

2-(tert-butyl)phenyl isocyanate is an aromatic organic compound featuring an isocyanate group (-N=C=O) and a bulky tert-butyl group positioned ortho to each other on a benzene ring. Isocyanates are a cornerstone of polymer chemistry, most notably in the production of polyurethanes, and serve as versatile intermediates in organic synthesis.[1][2] The reactivity of the isocyanate group is fundamentally dictated by the electronic nature of its substituents. In this molecule, the ortho-tert-butyl group introduces significant steric hindrance and possesses distinct electronic effects that modulate the reactivity of the isocyanate functional group. Understanding these electronic properties is paramount for controlling reaction kinetics, predicting product formation, and designing novel molecules in fields ranging from medicinal chemistry to advanced materials.

This guide will deconstruct the electronic architecture of 2-(tert-butyl)phenyl isocyanate, examining its spectroscopic signatures, frontier molecular orbitals, and resultant chemical reactivity.

Molecular Structure: A Tale of Two Substituents

The electronic landscape of 2-(tert-butyl)phenyl isocyanate is dominated by the competing and complementary effects of its two key functional groups attached to the phenyl ring.

-

The Isocyanate Group (-N=C=O): This group is a powerful electrophile and exerts a strong electron-withdrawing effect on the aromatic ring through both induction and resonance. The central carbon atom is highly electron-deficient due to the high electronegativity of the adjacent nitrogen and oxygen atoms, making it a prime target for nucleophilic attack.[2]

-

The tert-Butyl Group (-C(CH₃)₃): As an alkyl group, the tert-butyl substituent is weakly electron-donating through induction and hyperconjugation. Its most defining feature, however, is its immense steric bulk. Positioned at the ortho position, it physically shields the isocyanate group, influencing the trajectory of incoming reagents and potentially hindering reactions that require a specific orientation for the transition state.

The interplay of these electronic and steric factors is crucial. The electron-donating nature of the tert-butyl group slightly counteracts the electron-withdrawing effect of the isocyanate, thereby modulating the overall electron density of the phenyl ring and the electrophilicity of the isocyanate carbon.

Spectroscopic Characterization

The electronic structure of a molecule is experimentally probed through various spectroscopic techniques. For 2-(tert-butyl)phenyl isocyanate, IR, NMR, and UV-Vis spectroscopy provide critical insights.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of any isocyanate is the asymmetric stretching vibration of the -N=C=O group. This band is exceptionally useful for identification and for monitoring reactions.

-

Characteristic Absorption: A very strong and sharp absorption peak is expected in the range of 2240–2280 cm⁻¹ .[1][3] This peak is located in a relatively "quiet" region of the IR spectrum, making it an unambiguous marker for the isocyanate functionality.[4] Its high intensity is due to the large change in dipole moment during the vibration.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals details about the chemical environment of the hydrogen and carbon atoms.

-

¹H NMR:

-

A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected around δ 1.3-1.5 ppm .

-

The aromatic protons will appear in the range of δ 7.0-7.5 ppm . Due to the ortho substitution, they will exhibit a complex splitting pattern.

-

-

¹³C NMR:

-

The isocyanate carbon (-N=C =O) is expected to have a chemical shift in the range of δ 120-130 ppm .

-

The quaternary carbon and the methyl carbons of the tert-butyl group would appear around δ 35 ppm and δ 30 ppm , respectively.

-

The aromatic carbons will resonate between δ 120-150 ppm .

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For aromatic compounds like 2-(tert-butyl)phenyl isocyanate, the spectrum is dominated by π → π* transitions within the benzene ring.

-

Expected Transitions: Phenyl isocyanate itself shows a primary absorption band around 275 nm.[5] The presence of the electron-donating tert-butyl group is expected to cause a slight bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted parent compound.

| Spectroscopic Data Summary | |

| Technique | Characteristic Feature |

| Infrared (IR) | Strong, sharp -N=C=O asymmetric stretch at ~2250-2280 cm⁻¹[1][3] |

| ¹H NMR | Singlet for tert-butyl protons (~1.4 ppm); complex multiplet for aromatic protons (~7.0-7.5 ppm) |

| ¹³C NMR | Isocyanate carbon signal (~120-130 ppm) |

| UV-Vis | π → π* transitions of the phenyl ring, expected λₘₐₓ slightly above 275 nm[5] |

Frontier Molecular Orbitals (HOMO & LUMO)

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.[6][7]

-

HOMO: For aryl isocyanates, the HOMO is typically a π-orbital localized primarily on the aromatic ring. This orbital represents the site of highest electron density and is the primary electron donor in reactions with electrophiles.

-

LUMO: The LUMO is expected to have significant contributions from the π* orbitals of the -N=C=O group.[8] This low-energy unoccupied orbital makes the isocyanate carbon highly electrophilic and susceptible to attack by nucleophiles.

-

HOMO-LUMO Gap (ΔE): A smaller HOMO-LUMO gap generally correlates with higher reactivity.[6] While specific values for 2-(tert-butyl)phenyl isocyanate require computational calculation, the electronic perturbations from the substituents will influence this gap. The combined effects of the electron-donating tert-butyl group and the electron-withdrawing isocyanate group finely tune the energies of these frontier orbitals.

Reactivity and Electronic Control

The electronic properties directly dictate the chemical reactivity of 2-(tert-butyl)phenyl isocyanate.

Nucleophilic Addition

This is the hallmark reaction of isocyanates. The electron-deficient carbon atom of the isocyanate group is readily attacked by nucleophiles.[2]

-

Reaction with Alcohols: Forms carbamates (urethanes).

-

Reaction with Amines: Forms ureas.

-

Reaction with Water: Forms an unstable carbamic acid, which decomposes to an amine and carbon dioxide.

The ortho-tert-butyl group sterically hinders the approach of nucleophiles to the isocyanate carbon, which can significantly decrease the reaction rate compared to unhindered isocyanates like phenyl isocyanate.

Cycloaddition Reactions

Isocyanates can participate in thermal [2+2] cycloaddition reactions with alkenes and other unsaturated systems.[9] This reactivity is a direct consequence of the orthogonal π-systems within the cumulene structure of the isocyanate group. The steric bulk of the tert-butyl group is expected to play a significant role in the feasibility and stereochemical outcome of such reactions.

Radical Anion Formation

Upon one-electron reduction, phenyl isocyanate can form a radical anion.[10] This process involves the acceptance of an electron into the LUMO. The stability and subsequent reactions of this radical anion are influenced by the substituents on the phenyl ring.

Experimental Protocols

Protocol: Real-Time Monitoring of Urethane Formation via FT-IR Spectroscopy

This protocol describes a method to monitor the reaction of 2-(tert-butyl)phenyl isocyanate with an alcohol, demonstrating the utility of IR spectroscopy in tracking the disappearance of the characteristic isocyanate peak.

Materials:

-

2-(tert-butyl)phenyl isocyanate

-

Anhydrous 1-butanol

-

Anhydrous Toluene (solvent)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe or a liquid transmission cell.

Procedure:

-

Baseline Spectrum: Record a background spectrum of the empty, clean ATR crystal or transmission cell.

-

Solvent Spectrum: Record a spectrum of the anhydrous toluene.

-

Initial Reaction Mixture: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve a known concentration of 2-(tert-butyl)phenyl isocyanate (e.g., 0.1 M) in anhydrous toluene.

-

Acquire Time Zero Spectrum: Quickly transfer a sample of this solution to the IR cell or place a drop on the ATR crystal and record the spectrum. This is the t=0 reading. The strong peak at ~2250-2280 cm⁻¹ should be clearly visible.

-

Initiate Reaction: Add a stoichiometric equivalent of anhydrous 1-butanol to the reaction flask with vigorous stirring.

-

Monitor Reaction: Record IR spectra at regular intervals (e.g., every 5 minutes).

-

Data Analysis: Plot the absorbance (or area) of the isocyanate peak at ~2250-2280 cm⁻¹ as a function of time. A decrease in the peak intensity indicates the consumption of the isocyanate as it reacts to form the urethane.

Conclusion

The electronic properties of 2-(tert-butyl)phenyl isocyanate are a fascinating case study in the interplay of steric and electronic effects. The strongly electrophilic isocyanate group is the center of reactivity, while the bulky ortho-tert-butyl group acts as a steric gatekeeper and a weak electronic modulator. This unique combination results in a reagent with attenuated reactivity compared to simpler aryl isocyanates, a feature that can be exploited for achieving greater selectivity in complex syntheses. The distinct spectroscopic signatures, particularly the intense IR absorption of the -N=C=O group, provide powerful tools for its identification and for studying its reaction kinetics. A thorough understanding of its frontier molecular orbitals provides a predictive framework for its behavior in both nucleophilic additions and cycloaddition reactions.

References

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy, 38(3), 14–18.

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.

-

Smith, B. C. (2020). Organic Nitrogen Compounds IX: Urethanes and Diisocyanates. Spectroscopy Online.

-

Szycher, M. (2012). IR Spectrometry. In Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.

-

Fessenden, R. J., & Fessenden, J. S. (1982). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Pathology, Toxicology and Oncology, 5(4-5), 1-10.

-

National Center for Biotechnology Information. (n.d.). Tert-Butyl isocyanide. PubChem Compound Database.

-

Fujii, M., et al. (2022). Electronic excitation spectra of jet-cooled phenyl isocyanate, m-tolyl isocyanate, and p-phenylene diisocyanate: Assignment of the cis and trans rotational isomers. The Journal of Chemical Physics, 157(18), 184305.

-

Peterson, J. R. (2014). A Comparative Study of Isocyanates and Isothiocyanates via One Electron Reduction. University of Southern Mississippi Honors Theses.

-

ResearchGate. (n.d.). Calculated HOMO and LUMO molecular orbitals of arylisothiocyanates... [Image].

-

Sigma-Aldrich. (n.d.). tert-Butyl isocyanate.

-

Sigma-Aldrich. (n.d.). tert-Butyl isocyanate 97 1609-86-5.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate.

-

WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.

-

DTIC. (n.d.). Isocyanide Synthesis.

-

ResearchGate. (n.d.). Calculated HOMO-LUMO band gap map... [Image].

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.

-

Pauluhn, J., & Rattray, N. J. (2000). Phenyl isocyanate is a potent chemical sensitizer. Toxicology, 149(2-3), 89-99.

-

Google Patents. (n.d.). CN108395383B - Synthesis method of tert-butyl isocyanate.

-

Pápai, I., & Veszprémi, T. (2021). Computational Study of Catalytic Urethane Formation. Molecules, 26(24), 7687.

-

Wicks, D. A., & Wicks, Z. W. (2017). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Chemical Society Reviews, 46(23), 7157-7175.

-

NIST. (n.d.). 2-Tert-butyl-6-methylphenyl isocyanate. NIST Chemistry WebBook.

-

Wikipedia. (n.d.). Phenyl isocyanate.

-

Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.

-

Organic Syntheses. (n.d.). Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate.

-

Sigma-Aldrich. (2024). Safety Data Sheet - Phenyl isocyanate.

-

ChemicalBook. (2022). 2-(TERT-BUTYL)PHENYL ISOCYANATE Properties.

-

YouTube. (2023). How to Calculate HOMO LUMO Energy Gap.

-

Bode, J. W. (2019). OC II (FS 2019). [Lecture Notes]. ETH Zurich.

-

ChemicalBook. (n.d.). tert-Butylisocyanate(1609-86-5) 13C NMR spectrum.

-

ChemicalBook. (n.d.). TERT-BUTYL ISOCYANIDE(7188-38-7) 13C NMR spectrum.

-

ChemicalBook. (n.d.). 2-tert-Butylphenol(88-18-6) 13C NMR spectrum.

-

Wikipedia. (n.d.). tert-Butyl isocyanide.

-

BLD Pharm. (n.d.). 2-(tert-Butyl)phenylisocyanate.

-

YouTube. (2017). THERMAL [2+2] CYCLOADDITION- Ketene and isocyanate MO overlap.

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.

-

Journal of Research of the National Bureau of Standards. (1949). Ultraviolet absorption spectra of seven substituted benzenes.

-

ResearchGate. (n.d.). Raman, IR and UV-Vis spectroscopic investigations of some substituted phthalocyanines.

-

ResearchGate. (2025). (PDF) Electronic and Spin Structure of Metal Phthalocyanines.

-

PubMed Central. (2024). Gas‐Phase Electronic Structure of Phthalocyanine Ions: A Study of Symmetry and Solvation Effects.

-

The Protein Journal. (2007). The use of UV-Vis absorption spectroscopy for studies of natively disordered proteins.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. nbinno.com [nbinno.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. IR Spectrometry - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 5. Electronic excitation spectra of jet-cooled phenyl isocyanate, m-tolyl isocyanate, and p-phenylene diisocyanate: Assignment of the cis and trans rotational isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ethz.ch [ethz.ch]

- 10. "A Comparative Study of Isocyanates and Isothiocyanates via One Electro" by Mark Alan Servos [ir.library.illinoisstate.edu]

A Comprehensive Technical Guide to the Safe Handling of 2-(Tert-Butyl)Phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the safety protocols and handling precautions for 2-(tert-Butyl)phenyl isocyanate. It is designed to equip researchers and laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment. This document moves beyond procedural checklists to explain the causality behind safety measures, grounded in authoritative chemical safety principles.

Introduction: Understanding the Reagent

2-(tert-Butyl)phenyl isocyanate (CAS No. 56309-60-5) is an aromatic isocyanate valued in synthetic chemistry for its ability to form stable urea and carbamate linkages.[1][2] Its bulky tert-butyl group provides steric hindrance that can be exploited to control reactivity and impart specific properties to target molecules. However, like all isocyanates, this compound presents significant health and safety hazards that demand rigorous adherence to established safety protocols. The isocyanate functional group (-N=C=O) is highly reactive and is the primary source of the compound's hazardous properties.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. 2-(tert-Butyl)phenyl isocyanate is a hazardous substance with multiple risk factors.

2.1. Toxicological Profile

Isocyanates are known sensitizers and can cause severe health effects upon exposure through inhalation, skin contact, or ingestion.[3]

-

Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to respiratory sensitization, an allergic reaction that can develop over time with repeated exposure, even at low concentrations.[3] Once sensitized, an individual may experience severe asthma-like symptoms upon subsequent exposure to even minute amounts of the substance.[3] Symptoms can include coughing, wheezing, chest tightness, and shortness of breath.[3][4]

-

Skin and Eye Irritation: Direct contact with 2-(tert-butyl)phenyl isocyanate can cause severe skin and eye irritation, and in some cases, chemical burns.[5] Prolonged or repeated skin contact can lead to allergic skin reactions, such as dermatitis.[6]

-

Inhalation Toxicity: Acute inhalation of high concentrations of isocyanate vapors can irritate the respiratory tract, causing symptoms such as a sore throat, coughing, and shortness of breath.[3] In severe cases, it can lead to chemical pneumonitis and pulmonary edema.

-

Ingestion: Ingestion of isocyanates is highly toxic and can cause severe burns to the mouth, throat, and stomach.[5]

2.2. Physicochemical Hazards

-

Flammability: While 2-(tert-butyl)phenyl isocyanate itself has a high boiling point (around 225 °C), many isocyanates are flammable liquids and their vapors can form explosive mixtures with air.[5][7] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[5][8]

-

Reactivity: The isocyanate group is highly reactive with a wide range of compounds, including water, alcohols, amines, and strong bases.[7][9] Contact with water will produce an amine and carbon dioxide gas, which can lead to a dangerous pressure buildup in a sealed container.[7][9] Reactions with alcohols and amines are often exothermic.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 56309-60-5 | [1][2] |

| Boiling Point | ~225 °C | [1] |

| Density | ~1.012 g/mL at 25 °C | [1] |

| Refractive Index | ~1.525 | [1] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential when working with isocyanates.

3.1. Engineering Controls

Engineering controls are the most effective means of minimizing exposure by isolating the hazard from the worker.[3]

-

Chemical Fume Hood: All work with 2-(tert-butyl)phenyl isocyanate must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[10] This will effectively capture and exhaust vapors, preventing them from entering the laboratory atmosphere.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[11]

-

Enclosed Systems: For larger-scale reactions, the use of enclosed systems or glove boxes is recommended to provide the highest level of containment.

3.2. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection against the specific hazards of isocyanates.[12][13]

-

Respiratory Protection: Due to the risk of respiratory sensitization, appropriate respiratory protection is mandatory. For most laboratory-scale operations, a full-face respirator with organic vapor cartridges is recommended.[4][13] Full-face respirators also provide eye and face protection. For situations with a higher potential for exposure, such as large spills or when engineering controls are not sufficient, a supplied-air respirator may be necessary.

-

Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[13] Nitrile or butyl rubber gloves are recommended for handling isocyanates.[4][13] Thin latex gloves are not suitable as they offer little resistance to penetration. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if they become contaminated.[14]

-

Eye and Face Protection: If a full-face respirator is not used, chemical safety goggles in combination with a face shield are required to protect against splashes.[13][15]

-